1-Benzyl-3-nitro-1H-indole

Description

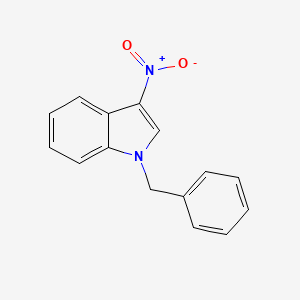

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-17(19)15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYGDCIYGZTNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indole Nucleus: a Privileged Scaffold

The indole (B1671886) ring system is a cornerstone in organic synthesis, recognized as a "privileged scaffold." This term reflects its recurring presence in a vast array of biologically active compounds and natural products. Its versatile structure allows for the synthesis of diverse molecular architectures, making it a focal point in medicinal chemistry and materials science. ontosight.ai The development of new synthetic methodologies for creating substituted indoles remains an active area of research. organic-chemistry.org

The Nitro Group: a Versatile Functional Handle at C3

The nitro group (NO₂) at the third carbon position (C3) of the indole (B1671886) ring is a powerful and versatile functional group. wikipedia.org Its strong electron-withdrawing nature significantly influences the reactivity of the indole nucleus. wikipedia.org This makes the C3 position susceptible to various chemical transformations. The nitration of indoles, particularly at the C3 position, is a key reaction, and various methods have been developed to achieve this transformation selectively. researchgate.netnih.gov The nitro group can be readily converted into other functional groups, such as an amino group, which opens up a wide range of possibilities for further chemical modifications and the synthesis of complex molecules. uni-rostock.de

1 Benzyl 3 Nitro 1h Indole in the Context of Substituted Indole Chemistry

1-Benzyl-3-nitro-1H-indole serves as a valuable intermediate in the synthesis of more complex indole (B1671886) derivatives. The presence of the N-benzyl protecting group and the C3-nitro activating group allows for controlled and regioselective reactions. For instance, the nitro group can participate in reactions such as the Barton-Zard pyrrole (B145914) synthesis to form new heterocyclic structures. researchgate.net Research has shown that the specific substitution pattern, including the presence of a nitro group, can be crucial for the biological activity of indole derivatives. nih.gov

The synthesis of this compound itself can be achieved through the nitration of 1-benzylindole. researchgate.net The reaction conditions for such nitrations are carefully controlled to achieve the desired regioselectivity, favoring the 3-nitro product. nih.govresearchgate.net

Research Focus and Objectives

Reactions of the Nitro Group

The nitro group is a key functional handle on the this compound molecule, serving as a precursor for various other functionalities, most notably the amino group.

Catalytic Hydrogenation and Other Reductions to Amine Functionality

The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations for 3-nitroindoles, providing access to 3-aminoindole derivatives. Catalytic hydrogenation is a preferred method due to its high efficiency and selectivity. The use of palladium on carbon (Pd/C) with hydrogen gas (H₂) is a standard condition that selectively reduces the nitro group without affecting the indole ring or the N-benzyl group. Current time information in Bangalore, IN.

Catalytic transfer hydrogenation offers a safer alternative to using flammable hydrogen gas. Reagents like ammonium (B1175870) formate (B1220265) (NH₄HCO₂) in the presence of Pd/C effectively reduce the nitro group. For instance, the reduction of related nitro-containing enones to form 2-CF₃-3-benzylindoles has been achieved in nearly quantitative yield using this system. nih.gov Another common method involves the use of metals in acidic media, such as stannous chloride (SnCl₂) in ethanol (B145695) or hydrochloric acid. researchgate.net This method is effective but can sometimes lead to side reactions or dealkylation in related substrates if not carefully controlled. researchgate.net

These reduction methods transform this compound into 1-benzyl-1H-indol-3-amine, a valuable intermediate for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.

Table 1: Selected Methods for the Reduction of Nitroindoles to Amines

| Reagent/Catalyst | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| H₂/Pd-C | Standard hydrogenation | 1-Benzyl-1H-indol-3-amine | High | Current time information in Bangalore, IN. |

| SnCl₂·2H₂O / EtOH | Reflux | Corresponding Amine | Good to High | researchgate.net |

| NH₄HCO₂ / Pd-C | MeOH, Room Temp. | Corresponding Amine | up to 99% | nih.gov |

| Fe / HCl | Aqueous Alcohol | Corresponding Amine | Good | General Method |

| Indium / NH₄Cl | MeOH, Reflux | Corresponding Amine | Moderate to High | General Method |

Reactions at the Oxygen Atoms of the Nitro Group

The direct reaction at the oxygen atoms of the nitro group in this compound is not a commonly reported pathway in synthetic literature. The primary reactivity of the nitro group in this and similar compounds is centered on the reduction of the nitrogen atom or its powerful electron-withdrawing effect on the aromatic system. While intermediates like nitronate anions can be formed under basic conditions, their subsequent reactions for this specific substrate are not well-documented. The dominant chemical pathways involve the transformation of the entire nitro functionality rather than isolated reactions at its oxygen atoms.

Electrophilic Aromatic Substitution (EAS) on the Indole Ring System

The indole nucleus is generally highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, in this compound, the C3 position is blocked. The strong electron-withdrawing nature of the nitro group at C3 significantly deactivates the pyrrole (B145914) ring towards electrophilic attack. This deactivation makes further electrophilic aromatic substitution on the indole nucleus challenging.

Despite the deactivation, theoretical principles suggest that if an EAS reaction were to occur on the indole core, the C3-nitro group would direct incoming electrophiles to the C2 and C6 positions. Current time information in Bangalore, IN. However, practical examples of such reactions on this compound are scarce in the literature, likely due to the low reactivity. Studies on related, but more activated, systems like dimethyl 1-benzylindole-2,3-dicarboxylates show that nitration leads to a mixture of isomers with substitution on the benzene (B151609) ring (positions 4, 5, 6, and 7), indicating that under forcing conditions, substitution on the benzoid portion of the indole is possible, albeit often with poor regioselectivity. rsc.org

Nucleophilic Reactivity and Additions

The electron-withdrawing C3-nitro group makes the indole ring electron-deficient, thereby activating it towards nucleophilic attack. This reactivity is a cornerstone of the derivatization of 3-nitroindoles. Nucleophiles preferentially attack the C2 position, leading to dearomatization and the formation of indoline (B122111) derivatives. This process is often referred to as a conjugate or Michael-type addition. researchgate.netacs.orgmasterorganicchemistry.com

A wide range of nucleophiles, including enolates, amines, and organometallic reagents, can participate in these reactions. For example, the Friedel-Crafts type alkylation of indoles with maleimides, catalyzed by Lewis acids like BF₃·OEt₂, proceeds with electron-deficient indoles. nih.gov While the specific reaction with this compound is not detailed, a close analog, 1-benzyl-3-(5-nitro-1H-indol-3-yl)-pyrrolidine-2,5-dione, has been synthesized, demonstrating the viability of such C-C bond formations. mdpi.com Similarly, the addition of indoles to electron-deficient olefins like β-nitrostyrenes is a well-established method for creating 3-alkylated indoles. scispace.comnih.gov

Table 2: Examples of Nucleophilic Additions to Nitro-Substituted Indoles

| Nucleophile/Electrophile | Catalyst/Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| N-Benzylmaleimide / 5-Nitro-1H-indole | BF₃·OEt₂, CH₂Cl₂ | 3-Indolylsuccinimide | 68% | nih.govmdpi.com |

| Indole / β-Nitrostyrene | TBAHS, H₂O | 3-(2-Nitro-1-phenylethyl)-1H-indole | 94% | scispace.com |

| Indole / Nitrone | TMSOTf, i-Pr₂NEt | 3-(Silyloxyamino)alkyl-indole | 82% | richmond.edu |

Functionalization at the C2 Position of the Indole Ring

The C2 position of this compound is a key site for functionalization, primarily through nucleophilic attack as described above. The addition of a nucleophile to the C2 position generates a nitronate intermediate, which can then be protonated or trapped with an electrophile. This sequence allows for the introduction of a wide variety of substituents at C2. researchgate.netacs.org

Furthermore, 3-nitroindoles can act as dienophiles or dipolarophiles in annulation reactions, leading to the construction of new rings fused to the C2-C3 bond of the indole. These reactions often proceed via an initial nucleophilic attack at C2. For instance, multicomponent reactions involving an enolizable ketone, a primary amine, and an N-protected 3-nitroindole can yield complex pyrrolo[3,2-b]indoles. acs.org

Direct C2-H functionalization, while typically challenging for 3-substituted indoles, can be achieved under specific catalytic conditions, although examples starting with the deactivated this compound are not common.

Cross-Coupling Reactions at the C3 Position and Other Halogenated Analogs

Modern cross-coupling methods have enabled the functionalization of positions traditionally considered unreactive. For this compound, the C3 position can be functionalized through denitrative cross-coupling, where the nitro group serves as a leaving group. This emerging field allows for the direct replacement of the nitro group with aryl, alkyl, or alkynyl fragments via palladium catalysis. chemrxiv.orgkyoto-u.ac.jp Reactions like the denitrative Suzuki, Heck, and Sonogashira couplings provide powerful tools for C-C bond formation at the C3 position. rsc.orgacs.orgchemrxiv.orgorganic-chemistry.org

Alternatively, the reactivity of this compound can be compared to its halogenated analogs, such as 1-benzyl-3-bromo-1H-indole. Halogens at the C3 position are excellent handles for traditional palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 3-bromoindoles with various boronic acids is a robust method for introducing aryl and heteroaryl substituents at this position.

Table 3: Cross-Coupling Reactions for C3-Functionalization of Indoles

| Coupling Type | Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Denitrative Suzuki | Nitroarene | Arylboronic Acid | Pd(acac)₂ / BrettPhos | Biaryl | Good | organic-chemistry.org |

| Denitrative Heck | Nitroarene | Styrene | Pd(acac)₂ / BrettPhos | Stilbene | Moderate to Good | chemrxiv.org |

| Denitrative Sonogashira | Nitroarene | Terminal Alkyne | Pd(en)(NO₃)₂ / BrettPhos | Aryl Alkyne | Good | acs.org |

| Suzuki-Miyaura | 3-Bromo-1-benzyl-indole | Phenylboronic Acid | Pd(OAc)₂ / Ligand | 3-Phenyl-1-benzyl-indole | Good | researchgate.net |

Table of Mentioned Compounds

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net

For indole derivatives, this reaction has been successfully applied to C3-iodinated precursors. In studies using 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Sonogashira coupling with various aromatic alkynes proceeded in moderate to good yields (69–90%). mdpi.com The reactions were carried out using a palladium(II) catalyst and copper iodide, accommodating both electron-donating and electron-withdrawing substituents on the phenylacetylene (B144264) partner. mdpi.com This demonstrates that, should the nitro group of this compound be converted to an iodide, subsequent Sonogashira coupling would be a viable pathway for introducing alkynyl substituents at the C3 position. mdpi.comresearchgate.netnih.gov

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govpreprints.org It is widely used due to its mild reaction conditions and the commercial availability and stability of many boronic acids. nih.govpreprints.org

The application of Suzuki coupling to indole scaffolds is well-documented. rsc.org Research on 1-benzyl-3-iodo-1H-indole-2-carbonitrile has shown that it can be successfully coupled with various arylboronic acids. mdpi.comresearchgate.net These reactions demonstrate the feasibility of creating C3-aryl linkages on the 1-benzyl-indole core. The N-benzyl group itself is compatible with these coupling conditions. researchgate.net Therefore, converting the C3-nitro group to a halide would open the door to extensive derivatization via Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups. mdpi.comnih.gov

Heck and Stille Coupling Reactions

The Heck and Stille reactions are also cornerstone palladium-catalyzed C-C bond-forming methods. The Heck reaction couples aryl or vinyl halides with alkenes, while the Stille reaction joins an organohalide with an organotin compound. wikipedia.org

Studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile have explored both pathways. mdpi.comresearchgate.netnih.gov The Heck reaction, performed with various olefins in the presence of a palladium acetate (B1210297) catalyst, afforded C3-alkenylated indoles in excellent yields (81–92%). mdpi.com The reaction predominantly yielded the E-isomer. mdpi.com

The Stille coupling was also attempted with the same C3-iodo precursor using an organotin reagent and a palladium catalyst. mdpi.com However, this transformation proved to be less efficient, providing the desired products in low to moderate yields of 35–40%. mdpi.com

Table 1: Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (7a) with Alkenes mdpi.com

| Alkene Substrate | Product | Yield (%) |

| Methyl acrylate | 1-Benzyl-3-(2-methoxycarbonyl-vinyl)-1H-indole-2-carbonitrile | 92 |

| Styrene | 1-Benzyl-3-styryl-1H-indole-2-carbonitrile | 85 |

| Acrylonitrile | 1-Benzyl-3-(2-cyano-vinyl)-1H-indole-2-carbonitrile | 81 |

Conditions: 7a (1 equiv.), alkene (1.2 equiv.), KOAc (6 equiv.), n-Bu₄NCl (2 equiv.), Pd(OAc)₂ 4 mol%, DMF, 80 °C, 24 h. mdpi.com

Table 2: Stille Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (7a) with Organotin Reagents mdpi.com

| Organotin Reagent | Product | Yield (%) |

| Tributyl(vinyl)stannane | 1-Benzyl-3-vinyl-1H-indole-2-carbonitrile | 0 |

| (Furan-2-yl)tributylstannane | 1-Benzyl-3-(furan-2-yl)-1H-indole-2-carbonitrile | 40 |

| Tributyl(thiophen-2-yl)stannane | 1-Benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 35 |

Conditions: Dichlorobis(acetonitrile)palladium(II), DMF, 40°C. mdpi.com

Reactivity of the N-Benzyl Moiety

The N-benzyl group serves not only as a protecting group but also as a site for further functionalization. Its presence enhances the lipophilicity of the molecule, which can be advantageous in certain applications, and its chemical stability allows for a range of reactions on the indole core. rsc.org

Cleavage or Transformation of the N-Benzyl Bond

The N-benzyl group is a widely used protecting group for nitrogen in heterocyclic compounds because it is stable under many reaction conditions but can be removed when desired. researchgate.net The cleavage of the C-N bond, or debenzylation, can be accomplished through several methods:

Hydrogenolysis: This is a common method, typically employing a palladium or nickel catalyst in the presence of hydrogen gas. researchgate.net

Acidic Cleavage: Strong Brønsted acids (like trifluoroacetic acid) or Lewis acids (such as aluminum chloride or boron tribromide) can effect the removal of the benzyl (B1604629) group. acs.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN) can be used to oxidatively cleave the N-benzyl bond. acs.org

Electrochemical Cleavage: Metal-free electrochemical methods have also been developed for the selective oxidative cleavage of benzyl C-N bonds. mdpi.com

This ability to deprotect the indole nitrogen is crucial for multi-step syntheses where subsequent N-functionalization is required. researchgate.net

Ring Annulation and Heterocycle Formation at the Indole Nucleus

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The nitro group, in particular, can play a key role in these transformations. Annulative strategies involving nitroarenes can lead to the formation of new rings through processes like reductive cyclization. nih.govrsc.org

For example, the Barton-Zard pyrrole synthesis, which involves the reaction of a nitroalkene with an α-isocyanoacetate, is a classic method for forming pyrrole rings. chim.it A related reaction has been demonstrated where a C3-nitroindole derivative undergoes a reaction to form a pyrrolo[3,4-b]indole, showcasing a pathway for building a new five-membered ring onto the indole core. nih.govresearchgate.net Furthermore, [3+2] annulation reactions using nitroalkenes as building blocks are widely employed to construct a variety of five-membered nitrogen heterocycles. chim.it These strategies could potentially be applied to this compound to generate novel, polycyclic indole-based architectures. mdpi.com

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. While specific literature detailing the participation of this compound in MCRs is not extensively documented, the known reactivity of the broader class of 3-nitroindoles provides significant insight into its potential derivatization pathways. The electron-withdrawing nature of the nitro group at the C3 position renders the indole C2-C3 double bond electrophilic, a feature that has been exploited in various cycloaddition and annulation reactions. rsc.orgresearchgate.net This reactivity profile suggests that this compound is a viable substrate for certain types of multicomponent reactions.

A notable example of a multicomponent reaction involving N-protected 3-nitroindoles is the synthesis of pyrrolo[3,2-b]indoles. acs.orgniist.res.in This reaction proceeds through the combination of an N-protected 3-nitroindole, an enolizable ketone, and a primary amine. Given that the benzyl group on the indole nitrogen of this compound can function as a protecting group, it is anticipated to undergo this transformation to yield functionalized pyrrolo[3,2-b]indoles.

The general scheme for this multicomponent heteroannulation is depicted below:

Reaction Scheme: An N-protected 3-nitroindole reacts with a ketone and a primary amine to form a pyrrole-fused indole derivative.

This process highlights a versatile pathway for creating complex heterocyclic systems from relatively simple starting materials. The reaction is believed to proceed through a series of steps initiated by the formation of an enamine from the ketone and primary amine. This enamine then acts as the nucleophile, attacking the electron-deficient C2 position of the 3-nitroindole. Subsequent cyclization and elimination of the nitro group lead to the aromatic pyrrolo[3,2-b]indole core.

The scope of this reaction has been demonstrated with various substituents on the starting materials, indicating a robust methodology for generating a library of diverse pyrrole-fused indoles. acs.org The following table summarizes representative examples of this multicomponent reaction with N-protected 3-nitroindoles, which serves as a model for the expected reactivity of this compound.

Table 1: Multicomponent Synthesis of Pyrrolo[3,2-b]indoles from N-Protected 3-Nitroindoles

| N-Protecting Group | Ketone | Primary Amine | Product | Yield (%) |

|---|---|---|---|---|

| Boc | Acetone | Benzylamine | 2,3-dimethyl-1-phenyl-1,4-dihydro-pyrrolo[3,2-b]indole | 85 |

| Boc | Cyclohexanone | Benzylamine | Spiro[cyclohexane-1,2'-pyrrolo[3,2-b]indole] derivative | 82 |

| Boc | Acetophenone | Benzylamine | 2-methyl-2,3-diphenyl-1,4-dihydro-pyrrolo[3,2-b]indole | 78 |

| Ts | Acetone | Benzylamine | 2,3-dimethyl-1-phenyl-1,4-dihydro-pyrrolo[3,2-b]indole | 75 |

Data sourced from studies on N-protected 3-nitroindoles as models for the reactivity of this compound. acs.orgniist.res.in

Furthermore, theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the selectivities of multicomponent [4+2]/[3+2] domino cycloaddition reactions involving 3-nitroindole derivatives. acs.org These studies confirm the role of the nitroindole as an electron-deficient component, reacting first as a heterodiene in an inverse electron-demand [4+2] cycloaddition, followed by a [3+2] cycloaddition of the resulting nitronate intermediate. This dual reactivity underscores the rich and complex chemical behavior of the 3-nitroindole scaffold in multicomponent settings.

In addition to cycloadditions, the electrophilic nature of 3-nitroindoles makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when an additional activating group is present at the C2 position. researchgate.net This suggests the potential for developing novel multicomponent reactions that proceed through an initial SNAr step.

While direct experimental data on the Ugi or Passerini reactions of this compound are scarce in the reviewed literature, the general principles of these isocyanide-based multicomponent reactions suggest potential applicability. rug.nlrsc.org The success of such reactions would likely depend on the specific reaction conditions and the ability of the 3-nitroindole moiety to participate as a suitable component, for instance, as the acidic component or as part of the aldehyde/ketone component after suitable functionalization. The reduction of the nitro group to an amine would also open up pathways for its use as the amine component in Ugi reactions, leading to complex peptide-like structures. semanticscholar.org

Detailed Reaction Pathway Elucidation

The synthesis of this compound typically involves the N-benzylation of indole, followed by nitration at the C3 position. The benzylation step enhances lipophilicity and can influence the subsequent reactivity of the indole ring.

Several methods exist for the nitration of indoles, each with its own mechanistic pathway. These include reactions using strong acids, radical processes, and metal-free electrophilic substitutions. nih.gov For instance, a non-acidic and metal-free approach utilizes trifluoroacetyl nitrate (CF3COONO2), formed in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride (B1165640). nih.gov This reagent then acts as an electrophilic nitrating agent. nih.gov

Transformations of the nitro group on the this compound skeleton are also of significant interest. The nitro group can be reduced to an amino group, which serves as a versatile handle for further functionalization. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium catalyst.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to understanding the stepwise progression of a reaction. In the formation of 3-nitroindoles, different intermediates can be postulated depending on the reaction conditions.

In radical-mediated nitration, for example, using a NaNO2/K2S2O8 system, the initial step is the thermal decomposition of K2S2O8 to form sulfate (B86663) radical anions. These radicals then react with NaNO2 to generate NO2 radicals. sci-hub.se The indole, being nucleophilic at the C3 position, can then attack a dimeric form of NO2, leading to a nitroso intermediate. sci-hub.se This intermediate can then be further oxidized to the final 3-nitroindole product. sci-hub.se

In metal-catalyzed reactions, such as the rhodium-catalyzed synthesis of 3-nitroindoles from β-nitro styryl azides, a key intermediate is a rhodium nitrene formed after the loss of N2 from the azide (B81097). nih.gov This is followed by an electrocyclization to form a C-N bond and generate a carbocationic intermediate. nih.gov Resonance stabilization of this carbocation plays a crucial role in the subsequent rearrangement to form the 3-nitroindole. nih.gov

Transition State Analysis and Reaction Energetics

Computational studies, including Density Functional Theory (DFT) calculations, are invaluable for analyzing transition states and the energetic landscape of a reaction. For the formation of 3-nitroindole from the reaction of indole with the nitrate radical (NO3), electronic structure calculations have been employed to justify the dominant formation of the 3-nitro isomer. acs.org

These calculations help in comparing the energy barriers of different potential pathways. For example, in the reaction of indole with NO3, the mechanism initiated by hydrogen abstraction from the N-H bond is found to be energetically more favorable than pathways involving hydrogen abstraction from a C-H bond or the direct addition of NO3 to the indole ring. acs.org The resulting resonance-stabilized indole radical readily reacts with NO2 at the C3 position. acs.org

In a proposed non-acidic nitration method, a four-membered ring transition state is suggested to form between N-Boc indole and trifluoroacetyl nitrate. nih.gov The subsequent elimination of trifluoroacetic acid from this transition state leads to the final product. nih.gov

Catalyst Role and Regeneration Cycles in Metal-Mediated Processes

Metal catalysts play a pivotal role in many transformations involving indole derivatives. Palladium-catalyzed reactions are particularly common for C-H functionalization and cross-coupling reactions. beilstein-journals.org In the context of this compound, while direct metal-catalyzed nitration is less common, the transformations of this compound can involve various metal catalysts.

For instance, in the rhodium(II)-catalyzed formation of 3-nitroindoles from β-nitro-substituted styryl azides, the Rh2(II)-carboxylate catalyst coordinates to the azide, facilitating the loss of nitrogen gas and the formation of a rhodium nitrene intermediate. nih.gov The catalyst is regenerated after the product is formed and released. The choice of the rhodium carboxylate can influence the efficiency of the reaction, with Rh2(esp)2 showing high efficiency. nih.gov

Palladium catalysts are often used for the reduction of the nitro group in 3-nitroindoles to the corresponding amino group. nih.gov The catalytic cycle for such a reduction typically involves the oxidative addition of a hydrogen source to the Pd(0) catalyst, followed by coordination of the nitro group and subsequent reduction steps, regenerating the Pd(0) catalyst at the end of the cycle.

Table 1: Catalyst Performance in Rhodium-Catalyzed 3-Nitroindole Synthesis nih.gov

| Entry | Catalyst | Yield (%) |

| 1 | Rh2(esp)2 | >95 |

| 2 | Other Rh2(II)-carboxylates | Nearly as efficient |

| 3 | Rh2OAc4 | Unreactive |

This table is based on the reaction of a specific β-nitro styryl azide to form 3-nitroindole and may not be directly representative of all such reactions.

Kinetic Studies and Rate Determining Steps

Kinetic studies provide quantitative insights into reaction rates and help identify the rate-determining step (RDS) of a reaction mechanism. Such studies can be performed using techniques like 1H NMR kinetics to monitor the disappearance of reactants or the appearance of products over time. umn.edu

For many complex organic reactions, the cleavage of a specific bond or the formation of a key intermediate can be the RDS. In C-H activation reactions, for example, the C-H bond cleavage step is often considered a potential RDS. However, deuteration experiments can help to elucidate this. If a significant kinetic isotope effect (KIE) is observed upon replacing a C-H bond with a C-D bond, it suggests that this bond cleavage is involved in the RDS. In some Rh(III)-catalyzed C-H alkylations of indoles, the C-H bond cleavage was found not to be the rate-determining step. rsc.org

In the context of this compound transformations, the specific RDS would depend on the reaction being studied. For a multi-step synthesis, any of the individual steps could be rate-limiting. For example, in a reduction of the nitro group, the rate could be limited by the mass transfer of hydrogen gas to the catalyst surface or by one of the chemical steps in the catalytic cycle.

Stereochemical Outcomes and Control in Asymmetric Synthesis

The introduction of chirality into molecules containing the this compound scaffold is an important area of research, particularly for the synthesis of biologically active compounds. Asymmetric synthesis aims to control the formation of stereoisomers, leading to an excess of one enantiomer or diastereomer. numberanalytics.com

Chiral catalysts are often employed to achieve this control. researchgate.net For example, in the reaction of isatylidene malononitrile (B47326) derivatives (which can be derived from isatins, including N-benzyl-5-nitroisatin) with enamines, a chiral base organocatalyst can be used to synthesize highly functionalized spirooxindoles with moderate enantiomeric excess. mdpi.com The stereochemical outcome is dictated by the interaction of the substrates with the chiral catalyst in the transition state. mdpi.com

The stereochemistry at a newly formed chiral center can have a significant impact on the biological activity of a molecule. mdpi.com Therefore, the development of highly enantioselective methods for the synthesis of derivatives of this compound is a key objective in medicinal chemistry.

Radical Mechanism Probing in 3-Nitroindole Formation

Radical mechanisms provide an alternative pathway for the formation of 3-nitroindoles, often under milder conditions than traditional nitration methods. nih.gov Probing these mechanisms involves identifying the presence and role of radical intermediates.

One method for generating 3-nitroindoles via a radical pathway involves the use of NaNO2 and K2S2O8. sci-hub.se The reaction is believed to proceed through the formation of the NO2 radical. sci-hub.se Mechanistic experiments to support this can include the use of radical scavengers, which would inhibit the reaction if a radical pathway is operative.

Another proposed radical mechanism for the formation of 3-nitroindole involves the reaction of indole with the nitrate radical (NO3). acs.org In this case, the mechanism is initiated by the abstraction of the hydrogen from the N-H bond of the indole by NO3. acs.org This forms an indole radical, which is resonance-stabilized, placing significant spin density on the C3 position. acs.org This radical then recombines with NO2 to yield 3-nitroindole. acs.org Computational studies have been used to rule out alternative mechanisms, such as the direct abstraction of a C-H hydrogen or the addition of NO3 to the indole ring. acs.org

Hydrogen Autotransfer Mechanisms in C3-Functionalization

A comprehensive review of scientific literature reveals no specific studies or established protocols for the C3-functionalization of This compound via a hydrogen autotransfer mechanism. The inherent electronic properties of this molecule present significant challenges to the viability of such a transformation.

The core principle of hydrogen autotransfer (also known as the borrowing hydrogen strategy) for the C3-alkylation of indoles relies on the nucleophilic character of the indole ring. Current time information in Bangalore, IN.researchgate.netacs.org This process typically involves the temporary oxidation of an alcohol to a more electrophilic aldehyde or ketone by a catalyst. The electron-rich C3 position of an indole then attacks this intermediate, followed by the return of the "borrowed" hydrogen to complete the reaction sequence. Current time information in Bangalore, IN.acs.orguniurb.it

However, the presence of a nitro group at the C3 position of the indole ring dramatically alters its electronic nature. The strong electron-withdrawing capacity of the nitro group renders the indole nucleus electron-deficient. researchgate.netacs.org This electronic shift effectively deactivates the C2-C3 double bond towards nucleophilic attack, making the indole itself an electrophilic entity rather than the required nucleophile for the key step in the hydrogen autotransfer C3-alkylation. researchgate.netacs.orgdicp.ac.cn

Available research on the reactivity of 3-nitroindoles consistently demonstrates their role as electrophiles, primarily in cycloaddition and dearomatization reactions. researchgate.netacs.orgdicp.ac.cn These studies highlight the propensity of the electron-poor 3-nitroindole system to react with electron-rich species. researchgate.net This is in direct contrast to the reactivity profile required for participation in a hydrogen autotransfer C3-alkylation with an alcohol, where the indole must act as the nucleophile.

Furthermore, mechanistic studies of successful hydrogen autotransfer C3-alkylations of indoles invariably utilize substrates that are either unsubstituted or bear electron-donating groups, which enhance the nucleophilicity of the indole core. chemrxiv.orgchemrxiv.orgrsc.org There are no documented examples of this transformation being successfully applied to indoles bearing a strongly electron-withdrawing group, such as a nitro group, at the C3 position.

Electronic Structure Calculations using Density Functional Theory (DFT)

DFT calculations provide valuable insights into the fundamental electronic nature of a molecule. niscpr.res.in For this compound, these calculations help in understanding its stability, reactivity, and the distribution of electrons within the structure.

Molecular Geometry Optimization and Conformational Analysis

The orientation of the benzyl group relative to the indole ring is a key conformational feature. Due to steric hindrance, the benzyl ring is expected to be twisted out of the plane of the indole ring. The nitro group at the C3 position is also likely to be slightly twisted out of the plane of the indole ring to minimize steric interactions with the adjacent C2-H group.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | ~1.38 |

| C3-N (nitro) Bond Length (Å) | ~1.45 |

| N1-C (benzyl) Bond Length (Å) | ~1.47 |

| C2-C3-N (nitro) Bond Angle (°) | ~125 |

| C(indole)-N1-C(benzyl) Bond Angle (°) | ~128 |

Note: The values in Table 1 are estimations based on typical values for substituted indoles and have not been determined from a specific computational study of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. acs.org

In this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring and potentially the benzyl group. The LUMO, on the other hand, is anticipated to be concentrated on the electron-withdrawing nitro group and the C2-C3 bond of the indole ring. This distribution is characteristic of donor-acceptor systems. The introduction of the electron-withdrawing nitro group at the C3 position is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole, with a more pronounced effect on the LUMO. This generally leads to a smaller HOMO-LUMO gap, which can influence the molecule's electronic transitions and reactivity. DFT studies on related nitroindole derivatives support these general trends. acs.orgfigshare.com

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -2.5 |

| HOMO-LUMO Gap | ~ 4.0 |

Note: The values in Table 2 are estimations based on DFT calculations of similar nitro-aromatic compounds and have not been determined from a specific computational study of this compound.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides insight into its polarity and potential sites for electrophilic and nucleophilic attack. An electrostatic potential (ESP) map is a visual representation of this charge distribution. In an ESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map is expected to show a significant region of negative potential around the oxygen atoms of the nitro group, due to their high electronegativity. The indole nitrogen and the aromatic rings of both the indole and benzyl moieties are also expected to exhibit some degree of negative potential. Conversely, the hydrogen atoms and the area around the nitro group's nitrogen atom are likely to be regions of positive potential. DFT studies on substituted indoles have consistently shown these types of charge distributions. niscpr.res.in

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for verification of the structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

For this compound, the electron-withdrawing nitro group at the C3 position is expected to deshield the adjacent protons and carbons, leading to higher chemical shifts (downfield). The benzyl group introduces its own set of signals in the aromatic region, along with a characteristic signal for the benzylic methylene (B1212753) (CH₂) protons. Based on data from related 1-benzyl-indole derivatives, the CH₂ protons are expected to appear around 5.5 ppm. mdpi.com The protons on the indole ring will have distinct chemical shifts influenced by both the benzyl and nitro substituents. madridge.orgjournals.co.za

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole C2 | - | ~130 |

| Indole C3 | - | ~125 |

| Indole C4-C7 | ~7.2-8.0 | ~110-135 |

| Benzyl CH₂ | ~5.5 | ~50 |

| Benzyl Aromatic | ~7.3 | ~127-136 |

Note: The values in Table 3 are estimations based on experimental data for structurally similar compounds and general substituent effects. mdpi.comcsic.esmdpi.com They have not been determined from a specific computational study of this compound.

Infrared (IR) Vibrational Frequencies

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities.

For this compound, key vibrational modes are expected for the nitro group, the aromatic C-H bonds, and the C-N bonds. The nitro group has characteristic symmetric and asymmetric stretching frequencies. The presence of the benzyl group will contribute to the aromatic C-H stretching and bending vibrations. Based on IR data for related nitro-aromatic and indole compounds, the following are some of the expected vibrational frequencies. dergipark.org.trcsic.es

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~1520-1560 |

| NO₂ | Symmetric Stretch | ~1340-1380 |

| Aromatic C-H | Stretch | ~3000-3100 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-N | Stretch | ~1250-1350 |

Note: The values in Table 4 are estimations based on typical IR absorption ranges for the respective functional groups and have not been determined from a specific computational study of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectra

The electronic absorption properties of indole derivatives, including this compound, are frequently investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com This approach allows for the simulation of the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. doi.org Calculations are typically performed using a functional like B3LYP or CAM-B3LYP combined with a suitable basis set, such as 6-311++G(d,p). doi.org To accurately model real-world conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). tandfonline.com

For nitro-aromatic compounds, the UV-Vis spectra are generally characterized by distinct absorption bands corresponding to different electronic transitions. uni-muenchen.de These typically include π→π* transitions, which are high-intensity bands associated with the aromatic system, and n→π* transitions, which are lower-intensity bands originating from the non-bonding electrons of the nitro group's oxygen atoms. doi.orguni-muenchen.de

In a theoretical study on a similar thiazolidinone derivative, TD-DFT calculations predicted a maximum absorption (λmax) at 268.39 nm in a chloroform (B151607) solvent, which corresponded well with the experimental value of 258 nm. doi.org This absorption was attributed to an n→π* transition involving the HOMO and LUMO orbitals. doi.org For nitrobenzaldehydes, another related class of compounds, theoretical studies have identified weak n→π* transitions around 350 nm, moderately intense π→π* excitations within the benzene ring around 300 nm, and strong π→π* absorptions involving the nitro group around 250 nm. uni-muenchen.de Based on these related studies, a theoretical UV-Vis spectrum for this compound would be expected to show similar features.

Table 1: Representative Theoretical Electronic Transitions for Nitro-Aromatic Systems

| Transition Type | Typical Wavelength (nm) | Molar Extinction Coefficient (ε) | Orbital Contribution |

| n→π | ~350 | Weak (< 100 M⁻¹cm⁻¹) | Lone pairs (NO₂) → π orbitals |

| π→π | ~300 | Moderate (~1,000 M⁻¹cm⁻¹) | π (Arene) → π (Arene) |

| π→π | ~250 | Strong (> 10,000 M⁻¹cm⁻¹) | π (System) → π (System) |

Note: This table is illustrative, based on data for related nitro-aromatic compounds, to represent the expected spectral characteristics for this compound. uni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and intermolecular interactions. nih.govresearchgate.net For a molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformations and understand the dynamics of the benzyl group's rotation relative to the indole core. researchgate.net

In computational studies of related complex indole derivatives, MD simulations have been employed to assess the stability of ligand-receptor complexes. nih.gov These simulations, often run for hundreds of nanoseconds, track atomic trajectories to calculate metrics like the root-mean-square deviation (RMSD). nih.gov A stable RMSD value over the simulation time, typically fluctuating between 1–3 Å, indicates that the molecular complex has reached equilibrium and is structurally stable. nih.gov

Furthermore, MD simulations provide insights into the non-covalent interactions that stabilize the molecule's structure or its binding to a target. nih.gov Analysis of the simulation can reveal persistent hydrogen bonds and hydrophobic interactions over time. nih.gov For this compound, MD simulations could characterize the conformational landscape, determining the preferred orientations of the benzyl and nitro groups and the energy barriers between different conformational states.

Table 2: Typical Parameters and Outputs of an MD Simulation Study

| Parameter / Output | Description | Relevance to this compound |

| Input | Initial coordinates, force field, solvent box, temperature, pressure | Defines the starting structure and physical environment for the simulation. |

| Metric: RMSD | Root-Mean-Square Deviation | Measures structural stability and conformational changes over time. |

| Metric: RMSF | Root-Mean-Square Fluctuation | Identifies flexible regions of the molecule, such as the rotatable benzyl group. |

| Analysis: H-bonds | Hydrogen Bond Analysis | Quantifies the formation and lifetime of intramolecular or intermolecular hydrogen bonds. |

| Output: Trajectory | Time series of atomic positions and velocities | Provides a dynamic movie of the molecule's motion and conformational sampling. |

Computational Mechanistic Studies of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For the formation of this compound, a key step is the nitration at the C3 position of the 1-benzyl-1H-indole precursor. DFT calculations can map the entire reaction pathway, identifying intermediates and transition states. rsc.org

A recent computational study on the regioselective nitration of N-Boc indole provides a relevant model. rsc.orgnih.gov The reaction involves an electrophilic nitrating agent, trifluoroacetyl nitrate, which is formed in situ. rsc.org DFT calculations (at the B3LYP-D3BJ/6-31G(d) level) were used to compute the free energies of the reactants, transition state (TS), and products. rsc.orgnih.gov The results showed that the electrophilic attack of the nitronium ion equivalent at the C3 position of the indole ring proceeds through a single, highly regioselective transition state to form the final product. rsc.org The calculated energy barrier for this step provides a quantitative measure of the reaction's feasibility. The study confirmed that nitration at the C3 position is strongly favored. nih.gov

Table 3: Calculated Free Energies for a Model Indole Nitration Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | N-Boc indole + Trifluoroacetyl nitrate | 0.0 |

| TS | Transition State for C3 Nitration | +15.5 |

| Product | tert-butyl 3-nitro-1H-indole-1-carboxylate | -21.1 |

Data adapted from a computational study on the nitration of N-Boc indole, serving as a model for the C3 nitration of 1-benzyl-1H-indole. rsc.org

The surrounding solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. Computational studies account for these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). nih.gov In the PCM framework, the solvent is treated as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. rsc.org

In the mechanistic study of 3-nitroindole synthesis, calculations were performed using the PCM to simulate the effect of dichloromethane (B109758) as a solvent. rsc.orgnih.gov The inclusion of the solvent model is crucial as it modulates the calculated energy barriers and reaction energies. Polar solvents tend to stabilize charged intermediates and transition states, which can significantly alter the reaction profile compared to the gas phase. The choice of solvent can therefore be a critical factor in determining both the yield and regioselectivity of the reaction, a phenomenon that computational models can predict and explain. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to predict the physical, chemical, or biological properties of compounds based on their molecular structure. imist.ma These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. imist.ma

For a class of compounds like substituted indoles, QSPR/QSAR studies can be developed to predict various properties such as solubility, melting point, or biological activity. imist.maresearchgate.net The process involves calculating a wide range of molecular descriptors for a series of related indole derivatives. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). imist.ma Statistical methods like Multiple Linear Regression (MLR) or Machine Learning algorithms are then used to build a predictive model. imist.ma

While a specific QSPR model for this compound is not available, studies on other indole derivatives have successfully used descriptors to predict their inhibitory activity against certain enzymes. imist.ma Such a model for nitroindoles could predict properties relevant to materials science or medicinal chemistry, guiding the synthesis of new derivatives with desired characteristics.

Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Models for Indole Derivatives

| Descriptor Class | Specific Descriptor Example | Predicted Property |

| Electronic | HOMO Energy | Reactivity, Electron-donating ability |

| Electronic | Dipole Moment | Polarity, Solubility |

| Thermodynamic | Molar Refractivity (MR) | Molar volume, Polarizability |

| Topological | Wiener Index | Molecular branching |

| Quantum-Chemical | Electrostatic Potential (ESP) Charges | Site of electrophilic/nucleophilic attack |

Advanced Chemical Applications of 1 Benzyl 3 Nitro 1h Indole

Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The structure of 1-benzyl-3-nitro-1H-indole makes it a valuable starting material for the construction of more complex heterocyclic systems. The nitro group at the C3 position can participate in cycloaddition reactions, paving the way for the formation of fused ring systems. For instance, this compound can be a precursor in domino reactions to create polycyclic indole (B1671886) structures.

One notable application is in the synthesis of pyrrolo[1,2-a]indoles. The reaction of indol-2-ylmethyl acetates with various nucleophiles can generate a 2-methide-2H-indole intermediate, which then undergoes a cascade of reactions including Michael addition and cyclization to form the pyrrolo[1,2-a]indol-3-one scaffold. mdpi.comresearchgate.net

Furthermore, the strategic placement of the nitro group allows for its conversion into other functional groups, which can then be used to build additional heterocyclic rings onto the indole core. This versatility is crucial in the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Intermediate in the Preparation of Polysubstituted Indole Derivatives

This compound is a key intermediate for synthesizing a wide range of polysubstituted indoles. The nitro group at the C3 position is a strong electron-withdrawing group, which influences the reactivity of the indole ring and can be readily transformed into other functionalities. nih.gov

A primary transformation is the reduction of the nitro group to an amino group, which then serves as a handle for further derivatization. This amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.

Moreover, the presence of the benzyl (B1604629) group at the N1 position prevents unwanted N-H reactivity during many synthetic operations, allowing for selective modifications at other positions of the indole ring. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, can be employed on halogenated derivatives of this compound to introduce aryl, vinyl, and alkynyl groups, respectively, leading to a diverse array of polysubstituted indoles. mdpi.comnih.gov For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives are versatile substrates for such cross-coupling reactions. mdpi.comnih.gov

A general and scalable synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been developed from nitroarenes. nih.govresearchgate.net This method involves the mdpi.commdpi.com-sigmatropic rearrangement of N-oxyenamines, generated from the reaction of N-arylhydroxylamines with conjugated terminal alkynes, to produce a variety of substituted indoles. nih.govresearchgate.net

Table 1: Examples of Polysubstituted Indoles Derived from this compound and Related Compounds

| Derivative Name | Molecular Formula | Application/Reaction | Reference |

| Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | C18H16N2O4 | Synthesis of trisubstituted indoles | mdpi.com |

| Methyl 1-benzyl-5-nitro-2-phenyl-1H-indole-3-carboxylate | C23H18N2O4 | Synthesis of trisubstituted indoles | mdpi.com |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | C16H11IN2 | Substrate for cross-coupling reactions | mdpi.com |

| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | C17H13IN2O | Substrate for cross-coupling reactions | mdpi.com |

Precursor for Indole-Based Alkaloid Analogs and Natural Product Syntheses

The indole core is a fundamental structural motif in a vast number of natural products and alkaloids, many of which exhibit significant biological activity. rsc.orgopenmedicinalchemistryjournal.com this compound serves as a synthetic precursor for analogs of these naturally occurring compounds. The ability to manipulate the nitro group and introduce various substituents allows for the creation of libraries of indole-based compounds that can be screened for medicinal properties. rsc.org

The synthesis of indole alkaloids often involves complex multi-step sequences. rsc.org The functional group compatibility and the defined substitution pattern of this compound make it an attractive starting point for the total synthesis of certain indole alkaloids or their simplified analogs. For example, the Leimgruber-Batcho and Fischer indole syntheses are classic methods for constructing the indole ring system, which can be adapted for the synthesis of complex targets. researchgate.netnih.gov

The development of novel synthetic routes to indole derivatives is an active area of research. rsc.org For instance, a palladium-catalyzed carbonylative synthesis has been developed to produce methyl 1-benzyl-1H-indole-3-carboxylates and bis(1-benzyl-1H-indol-3-yl)methanones. beilstein-journals.orgbeilstein-journals.org Such methods expand the toolkit available to chemists for the synthesis of complex indole-containing molecules.

Design of Novel Organic Catalysts and Ligands in Organometallic Chemistry

The indole scaffold can be incorporated into the structure of ligands for organometallic catalysis. The nitrogen atom of the indole ring and other strategically placed functional groups can coordinate to metal centers, influencing the catalyst's activity, selectivity, and stability.

While direct applications of this compound in this area are not extensively documented, its derivatives hold potential. For example, the reduction of the nitro group to an amine, followed by further functionalization, could lead to the synthesis of bidentate or tridentate ligands. These ligands could feature the indole nitrogen and the newly introduced coordinating group. The benzyl group can also be modified to tune the steric and electronic properties of the resulting ligand.

The development of indole-based ligands is an ongoing field of research, with applications in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Materials Science Applications (e.g., photoactive compounds, sensors)

Indole derivatives have found applications in materials science due to their unique electronic and photophysical properties. wiley.com They can be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The extended π-system of the indole ring, which can be further modulated by substituents, is responsible for these properties.

The nitro group in this compound is a strong electron-withdrawing group, which can significantly influence the electronic structure and photophysical properties of the molecule. This makes it a candidate for use in photoactive materials. For instance, some benzo[e]indole derivatives, which are structurally related to indoles, are used in photochromic materials and fluorescent molecular probes. wiley.com

While specific applications of this compound in materials science are still emerging, its chemical versatility allows for its incorporation into larger polymeric structures or for its modification to fine-tune its optical and electronic properties for specific applications, such as in the development of chemical sensors.

Chemical Probes for Receptor Binding Studies and Target Engagement

The indole nucleus is a common feature in many biologically active molecules that interact with various receptors and enzymes. openmedicinalchemistryjournal.com Derivatives of this compound can be designed as chemical probes to study these interactions. The benzyl group can enhance membrane permeability, potentially improving access to intracellular targets.

By modifying the substituents on the indole ring, researchers can create a series of compounds to investigate structure-activity relationships (SAR) for a particular biological target. The nitro group can be used as a handle to attach reporter groups, such as fluorescent tags or biotin, to create probes for target identification and validation studies.

For example, derivatives of 3-nitro-1H-indole have been investigated for their potential antiviral and anticancer activities. The mechanism of action often involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. This highlights the potential of nitroindoles as a class of compounds for developing therapeutic agents and chemical probes.

Future Perspectives and Challenges in 1 Benzyl 3 Nitro 1h Indole Research

Development of Highly Regioselective and Stereoselective Syntheses

A primary challenge in the synthesis of substituted indoles is controlling the position of functional groups, a concept known as regioselectivity. For 1-benzyl-3-nitro-1H-indole, the nitro group is specifically at the C3 position, which is a common site for electrophilic substitution in the indole (B1671886) ring. nih.gov However, achieving high regioselectivity for various substituted indole derivatives remains a key objective. longdom.org Future research will likely focus on developing novel catalytic systems and reaction conditions that can direct functionalization to specific positions on the indole scaffold with high precision, minimizing the formation of unwanted isomers.

Furthermore, when the synthesis involves the creation of chiral centers, controlling the three-dimensional arrangement of atoms, or stereoselectivity, becomes crucial. The development of enantioselective methods for the synthesis of spirocyclic oxindoles, which are structurally related to indoles, highlights the importance of stereocontrol in this area of chemistry. rsc.org For derivatives of this compound that possess stereocenters, the development of stereoselective syntheses will be essential to isolate specific stereoisomers, which can exhibit distinct biological activities.

Exploration of Undiscovered Reactivity Modes

The reactivity of the indole nucleus is well-established, often acting as a nucleophile. However, the presence of the electron-withdrawing nitro group at the C3 position in this compound can alter its typical reactivity, making the indole ring more electrophilic. acs.org This modified reactivity opens the door to exploring novel reaction pathways.

Future research will likely delve into uncovering and harnessing these undiscovered reactivity modes. This could involve using this compound as a building block in reactions that are not typical for traditional indole compounds. For instance, its electrophilic nature could be exploited in cycloaddition reactions or in reactions with a wider range of nucleophiles to construct complex heterocyclic systems. acs.org The investigation of how different substituents on the benzyl (B1604629) group or the indole ring influence this reactivity will also be a key area of study.

Integration of Continuous Flow Chemistry for Scalable Production

Traditional batch synthesis methods can be inefficient and difficult to scale up for industrial production. Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers a promising alternative for the synthesis of this compound and its derivatives. researchgate.netrsc.org This technology provides several advantages, including improved heat and mass transfer, enhanced safety for exothermic reactions like nitration, and the potential for higher yields and purity. beilstein-journals.org

The integration of continuous flow processes for the nitration of aromatic compounds and the synthesis of indoles has already been demonstrated. rsc.orgmdpi.com Future efforts will likely focus on optimizing these flow processes for the specific synthesis of this compound, aiming for a scalable, efficient, and sustainable manufacturing process. This could involve the use of microreactors and automated systems to precisely control reaction parameters. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging, requires redesign of equipment. | More straightforward, can be achieved by running the system for longer or by numbering-up (parallel reactors). scielo.br |

| Safety | Higher risk for highly exothermic reactions due to large volumes. | Improved safety due to small reaction volumes and better temperature control. beilstein-journals.org |

| Efficiency | Can have lower yields and require more complex purification. | Often leads to higher yields, better selectivity, and easier purification. rsc.org |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and reaction time. mdpi.com |

Advanced in silico Methodologies for Predictive Chemical Design

In recent years, computational chemistry, or in silico methods, has become an indispensable tool in drug discovery and chemical research. researchgate.netmdpi.com These methods allow scientists to model and predict the properties and reactivity of molecules, saving time and resources in the laboratory. For this compound, in silico studies can be used to predict its biological activity, design new derivatives with improved properties, and understand its reaction mechanisms at a molecular level. nih.govresearchgate.net

Future research will leverage advanced in silico methodologies, including quantum mechanics calculations, molecular dynamics simulations, and machine learning algorithms. mdpi.com These tools can help in:

Virtual Screening: Identifying potential biological targets for this compound and its analogs.

Predictive Modeling: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. nih.gov

Reaction Pathway Analysis: Elucidating the mechanisms of known and novel reactions involving this compound to guide the development of more efficient syntheses.

Challenges in Atom Economy and Waste Reduction in Synthesis

A key principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the starting materials are incorporated into the final product. um-palembang.ac.idjocpr.com Many traditional synthetic methods generate significant amounts of waste, which is both environmentally harmful and economically inefficient. researchgate.net

A major challenge in the synthesis of this compound is to develop routes with high atom economy. This involves designing reactions that minimize the use of stoichiometric reagents and protecting groups, and instead favor catalytic and addition-type reactions where most atoms are incorporated into the desired product. researchgate.net For example, developing catalytic nitration methods that avoid the use of large excesses of strong acids would be a significant step towards a greener synthesis. nih.gov

Exploitation of Novel Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple chemical transformations occur in a single pot without the need to isolate intermediates, offer a powerful strategy for increasing synthetic efficiency. mdpi.commdpi.com These reactions can significantly reduce the number of steps, solvent usage, and purification efforts required to build complex molecules. rsc.org

The future of this compound synthesis will likely see an increased focus on the development and application of novel tandem and cascade reactions. For instance, a reaction sequence could be designed where the indole ring is first formed and then immediately functionalized with the nitro and benzyl groups in a one-pot process. The electrophilic nature of 3-nitroindoles makes them suitable substrates for various tandem reactions, leading to the formation of complex fused heterocyclic systems. acs.org The discovery of new catalytic systems that can orchestrate these multi-step transformations will be a key area of research.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-nitro-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or benzylation of 3-nitroindole using benzyl halides in the presence of Lewis acids (e.g., AlCl₃). For example, analogous procedures for 1-benzoyl-5-nitro-1H-indole synthesis (refluxing with SnCl₂·2H₂O in HCl/MeOH) can be adapted, with careful control of stoichiometry and reaction time to minimize byproducts . Optimization may include solvent screening (e.g., DMF vs. MeOH) and temperature gradients to enhance regioselectivity. Monitoring via TLC (n-Hex/EtOAc 1:1) is recommended for real-time progress assessment .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Key signals include the benzyl group’s aromatic protons (δ 7.2–7.5 ppm) and the indole H-2 proton (δ ~6.5 ppm). The nitro group deshields adjacent protons, shifting H-4 to δ ~8.2 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₂N₂O₂⁺ requires m/z 253.0977) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization. Crystallize in EtOAc/hexane to obtain single crystals suitable for resolving nitro-group geometry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel chromatography (230–400 mesh) with gradient elution (n-Hex/EtOAc 4:1 to 1:1) effectively separates nitro-substituted indoles from polar byproducts . For stubborn impurities, recrystallization in ethanol/water (70:30) enhances purity. Centrifugal partition chromatography (CPC) is an alternative for large-scale separations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. The nitro group’s electron-withdrawing effect directs electrophiles to the indole C-5 position. Comparative analysis with 1-benzoyl-3-nitroindole derivatives reveals steric effects of the benzyl group on transition-state geometries .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for nitro-indole derivatives?

- Methodological Answer : Discrepancies in nitro-group orientation (e.g., planar vs. twisted in crystal vs. solution) arise from dynamic effects. Variable-temperature NMR (VT-NMR) can detect conformational flexibility, while Hirshfeld surface analysis in CrystalExplorer reconciles packing forces with experimental data . Cross-validate using powder XRD to rule out polymorphism .

Q. How can the nitro group in this compound be selectively reduced to an amine without disrupting the benzyl substituent?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in EtOH) selectively reduces nitro to amine under mild conditions (25°C, 1 atm). For acid-sensitive substrates, use SnCl₂·2H₂O in HCl/MeOH (reflux, 3 h), followed by basification (20% NaOH) and extraction (diethyl ether). Monitor via LC-MS to confirm retention of the benzyl group .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays.

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders (use fume hood).

- Storage : Keep in amber vials at 4°C under inert atmosphere (Ar/N₂) to prevent nitro-group decomposition.

- Spill Management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite. Dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.